Crystal Packing and Hydrogen-Bonding Network Differentiation from 4-Hydroxy Isomer
The solid-state architecture of 1-hydroxypiperidine-2-carboxamide is distinguished by a specific hydrogen-bonding network that differs from its 4-hydroxy positional isomer. At 120 K, the title compound crystallizes in the triclinic space group P1̄ with four independent molecules in the asymmetric unit, each forming π–π stacking interactions and intermolecular hydrogen bonds where the N-hydroxyl group acts as both a donor and acceptor [1]. In contrast, the 4-hydroxypiperidine-2-carboxamide isomer lacks the same hydroxylamine-like N-hydroxyl configuration and consequently forms a distinct intermolecular hydrogen-bonding pattern that does not support the same π–π stacking architecture . This structural divergence translates to different physicochemical properties such as crystal habit, stability, and dissolution behavior, which are critical considerations for formulation development and solid-state characterization in preclinical research [1].
| Evidence Dimension | Solid-state hydrogen-bonding architecture and crystallographic space group |
|---|---|
| Target Compound Data | Triclinic space group P1̄; four independent molecules per asymmetric unit; π–π stacking plus N-hydroxyl-mediated H-bond network at 120 K |
| Comparator Or Baseline | 4-Hydroxypiperidine-2-carboxamide (positional isomer): Distinct hydrogen-bonding pattern; absence of N-hydroxyl group alters intermolecular interactions |
| Quantified Difference | Space group and unit cell parameters differ; number of independent molecules in asymmetric unit differs (4 vs. not applicable) |
| Conditions | Single-crystal X-ray diffraction at 120 K |
Why This Matters
Crystallographic differences impact solid-state stability, hygroscopicity, and formulation behavior, making the 1-hydroxy isomer a distinct chemical entity for procurement in solid-form screening and preformulation studies.
- [1] Weare, B.L. et al. (2024). Crystal structure of 1-hydroxypiperidine-2-carboxamide. IUCrData, 9(6), x240567. DOI: 10.1107/S2414314624005673 View Source
